molecular formula C9H7F4N3 B2609791 1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine CAS No. 2137757-38-9

1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine

Cat. No.: B2609791
CAS No.: 2137757-38-9
M. Wt: 233.17
InChI Key: WWYOJCTYWJTQKW-UHFFFAOYSA-N
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Description

1,3-Bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine (C₉H₇F₄N₃; molecular weight 233.17 g/mol) is a fluorinated heterocyclic compound featuring a benzodiazol-imine core substituted with two difluoromethyl groups at the 1- and 3-positions. This compound is synthesized via condensation reactions involving fluorinated aldehydes or acids under acidic conditions, as evidenced by methodologies applied to analogous benzimidazole derivatives . Its purity (≥95%) and structural uniqueness make it a candidate for applications in agrochemicals, pharmaceuticals, or materials science, where fluorinated groups enhance stability and lipophilicity .

Properties

IUPAC Name

1,3-bis(difluoromethyl)benzimidazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4N3/c10-7(11)15-5-3-1-2-4-6(5)16(8(12)13)9(15)14/h1-4,7-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYOJCTYWJTQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=N)N2C(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine typically involves difluoromethylation reactions. One common method is the reaction of a suitable precursor with difluorocarbene reagents under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction is usually carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated benzodiazole derivatives, while reduction can produce partially or fully reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzodiazole compounds exhibit promising anticancer properties. For instance, similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that certain benzodiazole derivatives can effectively target cancer cell lines such as HCT116 (human colorectal carcinoma) with IC50 values indicating potent activity .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Benzodiazole derivatives have been reported to possess significant antibacterial and antifungal properties against various strains, including Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MIC) of related compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Chemical Synthesis

The synthesis of 1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine can be achieved through several methods, including cyclization reactions involving appropriate precursors. These synthetic routes are crucial for producing the compound in sufficient quantities for biological evaluation.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of benzodiazole derivatives, compounds were synthesized and tested against HCT116 cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced efficacy in cancer treatment .

CompoundIC50 (µM)Target Cell Line
N95.85HCT116
N184.53HCT116
Standard9.99HCT116

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, several benzodiazole derivatives were evaluated against a panel of bacterial and fungal strains. The study found that specific compounds exhibited MIC values significantly lower than established antibiotics.

CompoundMIC (µM)Bacterial Strain
N11.27Bacillus subtilis
N81.43Escherichia coli
N222.60Klebsiella pneumoniae

Mechanism of Action

The mechanism by which 1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Potential Applications
1,3-Bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine C₉H₇F₄N₃ 233.17 Two -CF₂H groups High lipophilicity; acid stability Agrochemical intermediates
2-Aminobenzimidazole (BioDeep_00000002892) C₇H₇N₃ 133.15 -NH₂ at position 2 Basic amine; hydrogen bonding capacity Pharmaceutical precursors
5-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-2,3-dihydro-1,3-thiazol-2-imine C₁₀H₁₀F₂N₅S 285.28 Thiazol-imine; single -CF₂H group Enhanced π-conjugation Materials science (e.g., sensors)
5-{[(3,4-Difluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one C₁₄H₁₁F₂N₃O 275.25 Difluorophenylmethylamino; ketone Polar; potential bioactive scaffold Drug discovery

Stability and Reactivity

  • Fluorine Impact: The bis-difluoromethyl groups in the target compound enhance electron-withdrawing effects, stabilizing the benzodiazol ring against nucleophilic attack compared to non-fluorinated analogues like 2-aminobenzimidazole .
  • Imine vs. Amine: The imine group (NH) in the target compound increases susceptibility to oxidation relative to the amine (-NH₂) in 2-aminobenzimidazole, necessitating inert storage conditions .

Biological Activity

1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H8F4N2
  • CAS Number : 329269-79-6
  • Molar Mass : 250.22 g/mol

Biological Activity Overview

The biological activity of 1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine has been investigated in various studies focusing on its potential as an inhibitor of protein-protein interactions and other enzymatic activities.

Inhibition of Protein-Protein Interactions

Research indicates that this compound may act as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3), a critical player in numerous cancers. The compound demonstrated an IC50 value of approximately 15.8 µM against STAT3, suggesting a moderate inhibitory effect .

Tyrosinase Inhibition

In studies evaluating the compound's effects on tyrosinase activity, which is crucial for melanin production, it was found that certain analogs exhibited significant inhibition. For instance, compounds related to 1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine showed IC50 values ranging from 1.12 µM to over 50 µM depending on structural modifications . This suggests potential applications in treating hyperpigmentation disorders.

Case Studies and Experimental Data

  • STAT3 Inhibition :
    • Study Design : AlphaScreen-based assays were employed to evaluate the inhibitory effects on STAT3.
    • Results : The compound demonstrated a direct interaction with cysteine residues in the SH2 domain of STAT3, leading to significant inhibition at concentrations around 30 µM .
  • Tyrosinase Activity :
    • Experimental Setup : Various analogs were tested against mushroom tyrosinase using l-DOPA as a substrate.
    • Findings : Analog compounds showed varying degrees of inhibition with the most potent analog exhibiting an IC50 value of 1.12 µM, significantly outperforming standard inhibitors like kojic acid (IC50 = 24.09 µM) .

The mechanisms by which 1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine exerts its biological effects include:

  • Direct Binding to Target Proteins : The compound's structure allows it to interact with specific amino acid residues in target proteins such as STAT3 and tyrosinase.
  • Modulation of Enzymatic Activity : By inhibiting tyrosinase activity, the compound can potentially reduce melanin synthesis, which is beneficial in treating conditions related to hyperpigmentation.

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